3,4-dimethylthiophene-2-carbaldehyde
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Overview
Description
3,4-dimethylthiophene-2-carbaldehyde: is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two methyl groups attached to the third and fourth positions of the thiophene ring, and an aldehyde group at the second position. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dimethylthiophene-2-carbaldehyde: can be synthesized through several methods. One common approach involves the formylation of 3,4-dimethylthiophene. This can be achieved using the Vilsmeier-Haack reaction, where 3,4-dimethylthiophene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the second position of the thiophene ring.
Reaction Conditions:
Reagents: 3,4-dimethylthiophene, phosphorus oxychloride, dimethylformamide
Temperature: Typically carried out at room temperature to moderate heat
Solvent: Often performed in an inert solvent like dichloromethane
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
3,4-dimethylthiophene-2-carbaldehyde: undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Typically performed in acidic or neutral conditions
Products: Oxidation of the aldehyde group can yield carboxylic acids
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Usually carried out in anhydrous conditions
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol
Substitution
Reagents: Various nucleophiles can be used for substitution reactions
Conditions: Often requires a catalyst or specific reaction conditions to facilitate the substitution
Products: Depending on the nucleophile, different substituted thiophenes can be obtained
Scientific Research Applications
3,4-dimethylthiophene-2-carbaldehyde: has diverse applications in scientific research:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into the design of novel materials with specific electronic properties.
Biology
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting sulfur-containing biomolecules.
Industry
Fragrance and Flavor Industry: Employed in the synthesis of aroma compounds due to its distinctive odor profile.
Mechanism of Action
The mechanism by which 3,4-dimethylthiophene-2-carbaldehyde exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
3,4-dimethylthiophene-2-carbaldehyde: can be compared with other thiophene derivatives such as:
2-thiophenecarboxaldehyde: Lacks the methyl groups, leading to different reactivity and applications.
3-methylthiophene-2-carbaldehyde: Contains only one methyl group, affecting its chemical properties and uses.
4-methylthiophene-2-carbaldehyde: Similar to 3-methylthiophene-2-carbaldehyde but with the methyl group at a different position.
The presence of two methyl groups in This compound makes it unique, influencing its steric and electronic properties, which can affect its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
343268-79-1 |
---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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